3-hydroxypyridine-2-sulfonic Acid
Overview
Description
3-Hydroxypyridine-2-sulfonic Acid is a chemical compound with the molecular formula C5H5NO4S. It is a derivative of pyridine, featuring a hydroxyl group at the 3-position and a sulfonic acid group at the 2-position of the pyridine ring. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
It is known that sulfonic acids, in general, can interact with various biological targets due to their strong acidity and ability to form hydrogen bonds .
Mode of Action
It is known that the compound is a product of the sulfonation of 3-hydroxypyridine . Sulfonation is a chemical reaction that introduces a sulfonic acid group into a molecule, which can significantly alter the molecule’s reactivity and interactions with its environment .
Biochemical Pathways
It is known that 3-hydroxypyridine can be metabolized by bacteria through a series of reactions, including hydroxylation to 2,5-dihydroxypyridine, followed by maleamic acid, maleic acid, and fumaric acid formation .
Result of Action
It is known that pyridine derivatives can have various biological effects, depending on their specific structures and targets .
Action Environment
The action of 3-hydroxypyridine-2-sulfonic acid can be influenced by various environmental factors. For example, the sulfonation reaction that produces this compound requires extremely severe conditions and proceeds in the presence of free SO3 contained in fuming sulfuric acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxypyridine-2-sulfonic Acid can be synthesized through the sulfonation of 3-hydroxypyridine. The reaction typically involves treating 3-hydroxypyridine with fuming sulfuric acid. The sulfonation reaction proceeds at the 2-position of the pyridine ring, requiring stringent conditions due to the stability of the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulfonation reactions. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of sulfuric acid, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxypyridine-2-sulfonic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of pyridine-2,3-dicarboxylic acid.
Reduction: Reduction reactions can produce 3-hydroxypyridine or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.
Scientific Research Applications
3-Hydroxypyridine-2-sulfonic Acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Hydroxypyridine-3-sulfonic Acid
2-Hydroxypyridine-3-sulfonic Acid
3-Hydroxypyridine
2-Hydroxypyridine
This comprehensive overview provides a detailed understanding of 3-Hydroxypyridine-2-sulfonic Acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-hydroxypyridine-2-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4S/c7-4-2-1-3-6-5(4)11(8,9)10/h1-3,7H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVDJLFEYRUBGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376456 | |
Record name | 3-hydroxypyridine-2-sulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88511-41-5 | |
Record name | 3-hydroxypyridine-2-sulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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